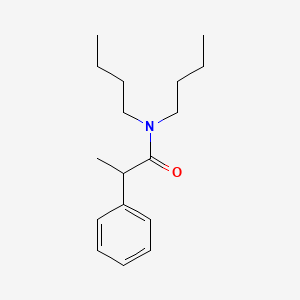

N,N-dibutyl-2-phenylpropanamide

Description

Properties

Molecular Formula |

C17H27NO |

|---|---|

Molecular Weight |

261.409 |

IUPAC Name |

N,N-dibutyl-2-phenylpropanamide |

InChI |

InChI=1S/C17H27NO/c1-4-6-13-18(14-7-5-2)17(19)15(3)16-11-9-8-10-12-16/h8-12,15H,4-7,13-14H2,1-3H3 |

InChI Key |

DJOXOFPAFGJCHJ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature of substituents on the amide nitrogen and propanamide backbone significantly influences physical properties. Key comparisons include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Diphenyl or dibenzyl groups (e.g., ) introduce rigidity and higher melting points compared to aliphatic dibutyl groups, which likely reduce crystallinity.

Preparation Methods

Reaction Conditions and Catalysts

-

Solvent Systems : Toluene and dichloromethane are preferred for their ability to dissolve both hydrophobic reactants and polar intermediates.

-

Temperature and Time : Reactions conducted at room temperature for 12–24 hours achieve yields of 70–85%, while elevated temperatures (40–60°C) reduce reaction times to 6–8 hours.

-

Acid Scavengers : Triethylamine or 4-dimethylaminopyridine (DMAP) are added to neutralize HCl byproducts, improving reaction efficiency.

Example Protocol:

-

Dissolve 2-phenylpropanoic acid (10 mmol) and dibutylamine (12 mmol) in 50 mL toluene.

-

Add EDC (12 mmol) and DMAP (1 mmol) under nitrogen atmosphere.

-

Stir at 25°C for 18 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 82% (isolated), Purity : >98% (HPLC).

Stepwise Synthesis via Intermediate Formation

Alternative routes involve synthesizing reactive intermediates like acid chlorides or mixed anhydrides before amidation.

Acid Chloride Intermediate

2-Phenylpropanoic acid is treated with thionyl chloride (SOCl) or oxalyl chloride to form 2-phenylpropanoyl chloride. Subsequent reaction with dibutylamine in dichloromethane yields the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Chlorination Time | 2–3 hours |

| Reaction Temperature | 0–5°C (controlled) |

| Final Yield | 75–88% |

Mixed Anhydride Method

Using isobutyl chloroformate , the mixed anhydride of 2-phenylpropanoic acid is generated in situ. Dibutylamine is then introduced to form the amide bond. This method avoids racemization, making it suitable for stereosensitive applications.

Catalytic Methods and Reaction Optimization

Lewis Acid Catalysis

Boron trifluoride etherate () enhances electrophilicity of the carbonyl group, accelerating nucleophilic attack by dibutylamine.

Optimized Conditions :

-

Catalyst Loading: 5 mol%

-

Solvent: Tetrahydrofuran (THF)

-

Yield Improvement: 12–15% compared to uncatalyzed reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 30-minute irradiation at 100°C in dimethylformamide (DMF) achieves 90% conversion, though purification challenges persist.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented continuous flow process (adapted from methods for related amides) involves:

-

Continuous Amidation Reactor :

-

Residence Time: 20–30 minutes

-

Temperature: 50–60°C

-

Throughput: 5–10 kg/hour

-

-

In-Line Purification :

-

Liquid-liquid extraction using heptane/water

-

Crystallization in chilled ethanol

-

Scale-Up Data :

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 85% | 78–82% |

| Purity | >98% | 95–97% |

| Energy Consumption | – | 30% reduction |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Amidation | 82 | 98 | Moderate | 120–150 |

| Acid Chloride Route | 88 | 97 | High | 90–110 |

| Microwave-Assisted | 90 | 95 | Low | 200–220 |

| Continuous Flow | 82 | 96 | High | 70–90 |

Key Trade-Offs :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N,N-dibutyl-2-phenylpropanamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, multi-step synthesis involving acylation of 2-phenylpropanoic acid with dibutylamine under reflux with a coupling agent like EDCI/HOBt. Optimization includes controlling temperature (e.g., 60–80°C), using anhydrous solvents (e.g., DMF), and monitoring pH to minimize side reactions. Catalysts like DMAP may enhance yield .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Answer :

- NMR : For confirming substituent arrangement (e.g., dibutyl groups via H and C signals in CDCl).

- MS (ESI or EI) : To verify molecular weight (e.g., [M+H]+ peak).

- HPLC : For purity assessment (e.g., >98% using C18 columns with acetonitrile/water gradients).

- X-ray crystallography : Resolves stereochemistry (e.g., as applied to similar propanamide derivatives) .

Q. How can researchers assess the purity of this compound, and what protocols ensure reproducibility?

- Answer : Use orthogonal methods:

- HPLC : Retention time comparison against standards (e.g., 95–98% purity).

- GC-MS : Detects volatile impurities.

- Elemental Analysis : Validates empirical formula.

- Protocols: Calibrate instruments daily, use certified reference materials, and replicate measurements .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Answer :

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates.

- Cell viability assays (e.g., MTT): Test cytotoxicity in relevant cell lines.

- Binding studies : Radiolabeled ligands or surface plasmon resonance (SPR) for receptor affinity .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to proteins. Use crystal structures (PDB) of target enzymes/receptors. Validate predictions with MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Answer :

- Replicate experiments : Control variables (e.g., solvent, temperature).

- Impurity profiling : Use LC-MS to identify contaminants (e.g., byproducts from synthesis).

- Statistical analysis : Apply ANOVA or Bayesian models to assess significance .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s stability under physiological conditions?

- Answer :

- Accelerated stability studies : Expose to pH 1–10 buffers at 40°C for 1–4 weeks.

- Degradation analysis : Monitor via HPLC for hydrolysis products (e.g., cleavage of amide bonds).

- QSAR modeling : Correlate substituent electronic effects (e.g., Hammett constants) with stability .

Q. What advanced techniques quantify enzyme-substrate interactions for propanamide derivatives?

- Answer :

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics.

- Stopped-flow kinetics : Captures rapid enzymatic turnover.

- Cryo-EM : Visualizes structural changes in enzymes upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.